

PF-05180999: A Technical Overview of its Investigation in Neurological Disorders

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: PF-05180999

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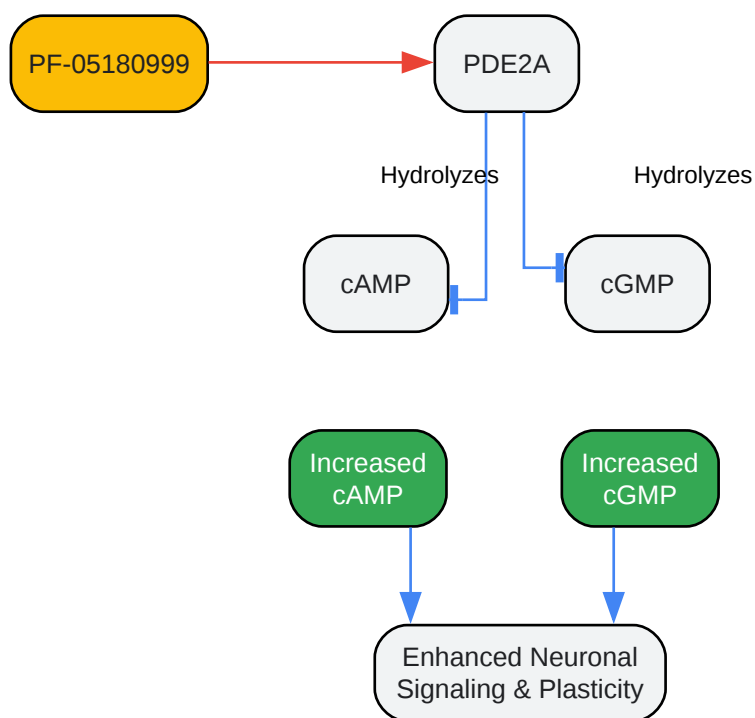
For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-05180999 is a potent, selective, and brain-penetrant inhibitor of phosphodiesterase 2A (PDE2A) that has been the subject of preclinical and clinical investigation for several neurological and psychiatric disorders.^{[1][2][3][4]} Developed by Pfizer, this small molecule was primarily evaluated for its potential to treat cognitive impairment associated with schizophrenia.^{[1][4][5]} Its mechanism of action, centered on the modulation of cyclic nucleotide signaling pathways, has also prompted research into its utility for other conditions, including migraine, depression, and anxiety.^{[6][7][8][9]} This technical guide provides an in-depth overview of the research conducted on **PF-05180999**, summarizing key quantitative data and experimental methodologies.

Core Mechanism of Action: PDE2A Inhibition

PF-05180999 exerts its pharmacological effects by inhibiting PDE2A, a dual-substrate enzyme that hydrolyzes both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).^{[4][6]} By blocking the action of PDE2A, **PF-05180999** leads to an elevation of intracellular cAMP and cGMP levels, which in turn enhances neuronal signaling, synaptic plasticity, and neuronal survival.^{[4][10]} This modulation of cyclic nucleotide signaling is hypothesized to underlie its potential therapeutic effects in various neurological disorders.



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Signaling pathway of **PF-05180999** via PDE2A inhibition.

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo pharmacological data for **PF-05180999**.

Table 1: In Vitro Potency and Selectivity

Target	Parameter	Value	Species	Reference
PDE2A	IC50	1.6 nM	Not Specified	[2]
PDE2A	IC50	1 nM	Not Specified	[3]
PDE2A	IC50	2.6 nM	Rat	[2]
PDE2A	IC50	5.2 nM	Dog	[2]
PDE2A	IC50	3.4 nM	Monkey	[2]
PDE2A	Ki	4.2 nM	Rat	[2]
PDE2A	Ki	8.4 nM	Dog	[2]
PDE2A	Ki	5.5 nM	Monkey	[2]
PDE10A1	IC50	2.03 µM	Not Specified	[2]
PDE7B	IC50	26.969 µM	Not Specified	[2]
PDE11A4	IC50	50.09 µM	Not Specified	[2]
Other PDEs (1B1, 3A1, 4D3, 5A1, 6, 8B, 9A1)	IC50	>56.25 µM	Not Specified	[2]

Table 2: Preclinical Pharmacokinetics

Parameter	Value	Species	Reference
Unbound Brain/Unbound Plasma Ratio	Approaching unity	Not Specified	[5]
Oral Bioavailability	Good	Not Specified	[5]

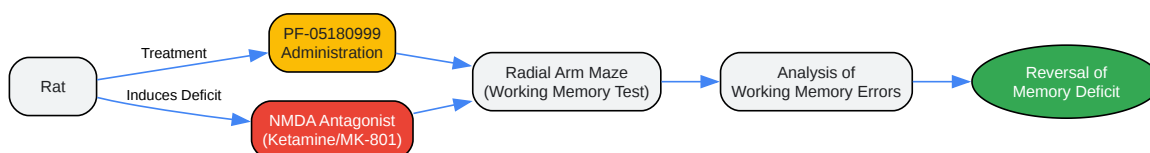
Neurological Disorders Investigated

Cognitive Impairment in Schizophrenia

The primary intended clinical application for **PF-05180999** was the treatment of cognitive impairment associated with schizophrenia.[1][5] Preclinical studies demonstrated its efficacy in rodent models relevant to this condition.

Experimental Protocols:

- NMDA Antagonist-Induced Working Memory Deficits in Rats:
 - Model: Working memory deficits were induced in rats using NMDA receptor antagonists such as ketamine or MK-801.
 - Apparatus: A radial arm maze was used to assess working memory.
 - Procedure: **PF-05180999** was administered (e.g., 0.032-0.32 mg/kg, s.c.) to evaluate its ability to reverse the working memory errors induced by the NMDA antagonist.
 - Outcome: **PF-05180999** was shown to dramatically reduce the working memory errors produced by ketamine.[2][5]



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Workflow for NMDA antagonist-induced working memory model.

- Contextual Fear Conditioning in Rats:
 - Model: This model assesses long-term memory.
 - Procedure: Rats were administered **PF-05180999** (0.3 mg/kg, oral) to evaluate its effect on memory consolidation.

- Outcome: **PF-05180999** was found to enhance long-term memory in this model.[\[10\]](#)

Clinical Development:

PF-05180999 entered Phase I clinical trials for schizophrenia; however, its development for this indication was discontinued in February 2013.[\[8\]](#)

Migraine

PF-05180999 was also investigated as a potential treatment for migraine.[\[7\]](#)[\[8\]](#)

Clinical Development:

Two Phase I trials in healthy volunteers were planned to assess the safety, tolerability, and pharmacokinetics of **PF-05180999** for migraine.[\[7\]](#)[\[11\]](#) However, one trial (NCT01981499) was terminated prematurely due to safety concerns, and the other (NCT01981486) was withdrawn prior to participant enrollment.[\[7\]](#)[\[12\]](#) The development for migraine was officially discontinued in August 2014.[\[8\]](#)

Depression and Anxiety

Preclinical research has explored the potential of **PF-05180999** in models of depression and anxiety-like behaviors.[\[6\]](#)[\[9\]](#)

Experimental Protocols:

- Corticosterone-Induced Neuronal Cell Lesion:
 - Model: HT-22 hippocampal cells were treated with corticosterone to induce stress-related cell damage.
 - Procedure: The neuroprotective effects of **PF-05180999** were measured by assessing cell viability and signaling pathways (cAMP/cGMP, VASP and CREB phosphorylation, BDNF expression).
 - Outcome: **PF-05180999** demonstrated potent neuroprotective effects against corticosterone-induced insults.[\[6\]](#)[\[9\]](#)

- Restraint Stress Mouse Model:
 - Model: Mice were subjected to restraint stress to induce depression- and anxiety-like behaviors.
 - Apparatus: Forced swim test, tail suspension test, elevated plus maze, and hole-board test were used.
 - Procedure: The effects of **PF-05180999** on behavioral despair and anxiety were evaluated.
 - Outcome: **PF-05180999** displayed antidepressant- and anxiolytic-like effects, as indicated by reduced immobility time and increased exploration in the respective tests.[\[6\]](#)[\[9\]](#)

These findings suggest that PDE2A is a viable target for the treatment of emotional disorders such as depression and anxiety.[\[6\]](#)[\[9\]](#)

Clinical Trials Overview

The clinical development of **PF-05180999** was limited to Phase I studies, which were ultimately discontinued.

Table 3: Summary of Clinical Trials

Trial Identifier	Status	Indication	Phase	Purpose
NCT01530529	Completed	Healthy Volunteers	Phase 1	Safety, tolerability, and pharmacokinetics of single doses.
NCT01981486	Withdrawn	Healthy Volunteers (for Migraine)	Phase 1	Safety, tolerability, and pharmacokinetics of multiple doses. [11] [12]
NCT01981499	Terminated	Healthy Volunteers (for Migraine)	Phase 1	Safety, tolerability, pharmacokinetics, and effects on histamine-induced wheal of a modified-release formulation. [12]

Conclusion

PF-05180999 is a well-characterized, potent, and selective PDE2A inhibitor that has been studied in several neurological and psychiatric disorders. While its primary development for cognitive impairment in schizophrenia and migraine was discontinued, preclinical evidence suggests its potential utility in treating depression and anxiety. The data gathered from the investigations of **PF-05180999** provide valuable insights into the therapeutic potential of PDE2A inhibition for central nervous system disorders. Further research in this area may lead to the development of new treatments for these challenging conditions.

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- To cite this document: BenchChem. [PF-05180999: A Technical Overview of its Investigation in Neurological Disorders]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b609955#in-which-neurological-disorders-is-pf-05180999-studied]

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